N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide
CAS No.:
Cat. No.: VC15445216
Molecular Formula: C22H21BrN2O3S
Molecular Weight: 473.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21BrN2O3S |
|---|---|
| Molecular Weight | 473.4 g/mol |
| IUPAC Name | N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide |
| Standard InChI | InChI=1S/C22H21BrN2O3S/c1-14-16(19-13-15(23)7-8-20(19)25-14)11-12-24-29(26,27)22-10-9-21(28-2)17-5-3-4-6-18(17)22/h3-10,13,24-25H,11-12H2,1-2H3 |
| Standard InChI Key | ACHKUWVFXFSXLZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=C(N1)C=CC(=C2)Br)CCNS(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC |
Introduction
Chemical and Physical Properties
N-[2-(5-Bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide belongs to the sulfonamide class, integrating a 5-bromo-2-methylindole group and a 4-methoxynaphthalene sulfonamide moiety. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 473.4 g/mol |
| IUPAC Name | N-[2-(5-Bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide |
| Canonical SMILES | CC1=C(C2=C(N1)C=CC(=C2)Br)CCNS(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC |
| logP | 5.855 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Polar Surface Area | 58.7 Ų |
The compound’s bromine atom at position 5 of the indole ring enhances electrophilic reactivity, while the methoxy group on the naphthalene ring contributes to its lipophilicity. The sulfonamide group () provides hydrogen-bonding capacity, critical for potential interactions with biological targets.
Synthesis and Preparation
The synthesis of N-[2-(5-Bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide involves sequential functionalization steps:
-
Indole Bromination:
The 2-methylindole precursor undergoes electrophilic bromination at position 5 using (NBS) in a controlled acidic environment. -
Sulfonamide Formation:
The brominated indole intermediate is coupled with 4-methoxynaphthalene-1-sulfonyl chloride via nucleophilic substitution. Reaction conditions (e.g., temperature, pH) are optimized to minimize byproducts. -
Purification:
Chromatographic techniques, such as flash column chromatography, isolate the target compound with >95% purity. Analytical methods like HPLC and validate structural integrity.
Key Reaction Conditions:
-
Temperature: 0–25°C (bromination), 50–60°C (sulfonylation)
-
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
-
Catalysts: Triethylamine (TEA) for deprotonation
Comparative Analysis with Structural Analogs
A comparison with the ethoxy-substituted analog (N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide) highlights substituent effects:
| Property | Methoxy Derivative (This Compound) | Ethoxy Derivative |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 473.4 g/mol | 487.41 g/mol |
| logP | 5.855 | 5.855 |
| Key Substituent | Methoxy (-OCH₃) | Ethoxy (-OCH₂CH₃) |
The ethoxy group increases molecular weight and lipophilicity marginally, potentially altering pharmacokinetic profiles .
Future Research Directions
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Mechanistic Studies: Elucidate interactions with biological targets like melatonin receptors or HDACs.
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In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.
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Structural Optimization: Modify substituents to enhance selectivity and potency.
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